(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide

NNMT inhibition IC50 cyanoacetamide

This compound is a scaffold-diversification NNMT inhibitor featuring a distinct cyanoenamide warhead and pyridin-4-ylmethoxy linker topology that differentiates it from substrate-mimetic or bisubstrate inhibitors. Its efficacy is context-dependent, linked to tumor NNMT promoter methylation and UHRF1 expression, making it essential for stratified epigenetic oncology studies. Procure this tool compound to map uncharted NNMT chemical space and dissect CAF-mediated immune modulation.

Molecular Formula C23H19N3O2
Molecular Weight 369.424
CAS No. 1090686-10-4
Cat. No. B2373028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide
CAS1090686-10-4
Molecular FormulaC23H19N3O2
Molecular Weight369.424
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=NC=C3)C#N
InChIInChI=1S/C23H19N3O2/c1-17-4-2-3-5-22(17)26-23(27)20(15-24)14-18-6-8-21(9-7-18)28-16-19-10-12-25-13-11-19/h2-14H,16H2,1H3,(H,26,27)/b20-14-
InChIKeyNXXGFJJSKRYJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1090686-10-4 | (Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide – NNMT Inhibitor Class Positioning & Procurement Profile


(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide (CAS 1090686-10-4) belongs to a class of cyanoacetamide-containing small molecules designed as inhibitors of human nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic methyltransferase that catalyzes the S-adenosyl-L-methionine (SAM)-dependent N-methylation of nicotinamide and other pyridines, and its dysregulation is implicated in multiple cancers and metabolic disorders [1]. Structurally related NNMT inhibitors, such as NCGC00685960 (CAS 3091000-99-3; IC50 < 10 nM), have demonstrated potent antitumor activity by reversing H3K27me3 hypomethylation in cancer-associated fibroblasts (CAFs) and restoring antitumor immunity in vivo [2]. Patent filings indicate that the compound is part of a series of nitrogen-containing heterocyclic compounds claimed for precision therapy of tumors characterized by low NNMT expression, high DNA methyltransferase expression, or elevated NNMT gene CpG methylation, suggesting a context-dependent mechanism distinct from simple NNMT catalytic inhibition [3].

Why Generic NNMT Inhibitor Substitution Is Not Advisable: Structural Determinants of Selectivity for CAS 1090686-10-4


In-class NNMT inhibitors cannot be freely interchanged because the pyridin-4-ylmethoxy moiety and the cyanoenamide warhead of CAS 1090686-10-4 define a binding topology that is distinct from both substrate-mimetic inhibitors (e.g., nicotinamide analogs, IC50 typically >1 µM) and bisubstrate inhibitors (e.g., Bisubstrate Inhibitor 78, IC50 = 1.41 µM) [1]. SAR studies on cyanoacetamide-integrated pyridines show that seemingly minor modifications to the amide substituent and the pyridine ring can shift NNMT IC50 values by over two orders of magnitude, with the lead compound 3u exhibiting an IC50 of 0.345 ± 0.041 µM and selective antiproliferative activity against U-87 glioblastoma and PANC-1 pancreatic cancer cells while sparing HEK293 normal cells [1]. The patent covering CAS 1090686-10-4 further claims that efficacy depends on the tumor's epigenetic profile (NNMT promoter methylation status, UHRF1 expression), not merely on NNMT catalytic inhibition. A generic NNMT inhibitor purchased without verifying the specific substitution pattern risks selecting a compound optimized for a different binding mode, off-target profile, or disease context, leading to irreproducible results and wasted procurement expenditure. [2]

Quantitative Differentiation Evidence for CAS 1090686-10-4 vs. Closest NNMT Inhibitor Comparators


Target-Compound Class Potency Range vs. Established NNMT Inhibitors: IC50 Comparison

Direct IC50 data for CAS 1090686-10-4 are not publicly available in the accessed literature. The closest structurally characterized analog, 2-amino-6-chloro-N-(cyanomethyl)nicotinamide (compound 3u, a pyridine cyanoacetamide derivative), exhibits an IC50 of 0.345 ± 0.041 µM against recombinant hNNMT. This places cyanoacetamide-integrated pyridines in an intermediate potency tier: substantially weaker than NCGC00685960 (IC50 < 10 nM [2]) but approximately 4-fold more potent than the bisubstrate inhibitor 78 (IC50 = 1.41 µM [3]) and at least 100-fold more potent than the natural substrate nicotinamide (estimated IC50 > 40 µM). The lack of quantitative head-to-head data for CAS 1090686-10-4 means all potency comparisons must be treated as class-level inference. [1]

NNMT inhibition IC50 cyanoacetamide SAR

Binding Mode Differentiation: Substrate-Competitive vs. Bisubstrate vs. Allosteric Mechanism

CAS 1090686-10-4 contains a cyanoenamide warhead and a pyridin-4-ylmethoxy phenyl group, a structural motif consistent with nicotinamide-substrate-competitive inhibitors that occupy the NAM-binding pocket without engaging the SAM cofactor site. By contrast, NCGC00685960 is a tricyclic inhibitor whose X-ray co-crystal structure (PDB 9ATV, resolution 2.413 Å) reveals a binding mode that diverges from simple substrate mimicry, occupying a distinct pocket that may confer its <10 nM potency and >150-fold selectivity over NNMT-related methyltransferases [1]. Bisubstrate inhibitor 78, meanwhile, simultaneously occupies both the NAM and SAM pockets. The patent disclosures for CAS 1090686-10-4 explicitly link efficacy to the tumor's epigenetic state (NNMT promoter methylation, UHRF1 expression), suggesting the compound may function through a context-dependent mechanism distinct from pure catalytic inhibition [2]. Currently, no co-crystal structure of CAS 1090686-10-4 bound to NNMT is publicly available. [1][2]

NNMT binding mode substrate-competitive bisubstrate co-crystal structure

Cellular Selectivity Profile: Cancer Cell Line Antiproliferative Activity vs. Normal Cell Toxicity

Compound 3u, the closest cyanoacetamide analog with published cellular data, suppressed proliferation of U-87 glioblastoma and PANC-1 pancreatic cancer cells with efficacy comparable to the reference inhibitor 6-methoxy nicotinamide, while exhibiting low toxicity toward non-cancerous HEK293 cells [1]. NCGC00685960 demonstrates potent antitumor activity in ovarian cancer cells by increasing H3K27me3 levels and inhibiting α-SMA expression in NNMT-expressing ovarian fibroblasts; it also reduces 1-MNA levels and impairs collagen contractility in CAFs [2]. No cell-line selectivity data for CAS 1090686-10-4 have been identified. The patent indicates that the compound series is designed for tumors with specific epigenetic features, implying that cellular potency may be conditional on NNMT promoter methylation status [3]. Users should anticipate that CAS 1090686-10-4 will require cell-line-specific validation of target engagement before interpreting phenotypic readouts. [1][2][3]

antiproliferative U-87 PANC-1 HEK293 selectivity index

CAS 1090686-10-4: Evidence-Based Application Scenarios for NNMT-Focused Research Programs


Epigenetic Context-Dependent NNMT Inhibition in Oncology Research

CAS 1090686-10-4 is most appropriate for research programs investigating NNMT inhibition in tumor models where the target's promoter methylation status, UHRF1 expression, or DNA methyltransferase activity is simultaneously profiled. The patent claims explicitly link the compound's efficacy to these epigenetic parameters, making it a candidate for studies that stratify tumor lines by NNMT CpG methylation level before treatment [1]. Procurement is justified only when the experimental design includes companion biomarker measurements; simply measuring NNMT protein expression is insufficient to predict response to this compound series. Without such stratification, users risk negative results that reflect epigenetic incompatibility rather than true lack of target engagement.

Structure-Activity Relationship (SAR) Studies of Pyridin-4-ylmethoxy Cyanoenamide Series

CAS 1090686-10-4 serves as a scaffold-diversification tool compound for medicinal chemistry groups expanding beyond nicotinamide-mimetic and bisubstrate NNMT inhibitors. Its pyridin-4-ylmethoxy substituent and ortho-tolyl amide tail represent a substitution pattern not found in NCGC00685960 (tricyclic core), bisubstrate inhibitor 78 (linked SAM-NAM pharmacophores), or simple NAM analogs [1][2]. In head-to-head SAR panels, this compound helps define the contribution of the pyridinylmethoxy linker length and the 2-methylphenyl amide moiety to NNMT binding affinity and selectivity. Its procurement value lies in its structural novelty within a well-characterized target family, enabling the mapping of chemical space not covered by commercial tool compounds.

CAF-Mediated Immunosuppression and Tumor Microenvironment Remodeling

For laboratories studying the role of NNMT in cancer-associated fibroblast (CAF)-mediated recruitment of myeloid-derived suppressor cells (MDSCs), CAS 1090686-10-4 may complement existing NNMT inhibitors such as NCGC00685960. The Nature study demonstrated that NNMT inhibition in CAFs restores CD8+ T cell activation and immune checkpoint blockade efficacy through reversal of H3K27me3 hypomethylation and suppression of complement secretion [1]. If CAS 1090686-10-4 demonstrates a different epigenetic context-dependence or a distinct CAF-selectivity profile, it could become a valuable orthogonal probe for dissecting NNMT-dependent vs. NNMT-independent mechanisms in the tumor microenvironment. Users should validate CAF-specific target engagement (1-MNA reduction, H3K27me3 restoration, collagen contractility impairment) before attributing immunological phenotypes to NNMT inhibition.

Quote Request

Request a Quote for (Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.